Vx-702

Description

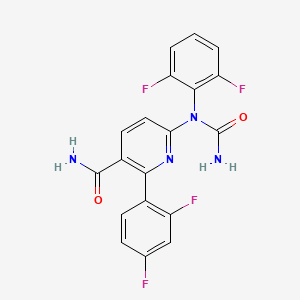

VX-702 is a small molecule investigational oral anti-cytokine therapy for treatment of inflammatory diseases, specifically rheumatoid arthritis (RA). It acts as a p38 MAP kinase inhibitor. In the future, this compound may be investigated for combination with methotrexate, a commonly used therapy for RA.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a p38 MAP kinase inhibito

Structure

3D Structure

Propriétés

IUPAC Name |

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRKRZDBHOFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963974 | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479543-46-9, 745833-23-2 | |

| Record name | VX 702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VX-702 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VX-702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VX-702

A Selective p38 MAPK Inhibitor for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VX-702, a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been investigated for its therapeutic potential in inflammatory diseases, most notably rheumatoid arthritis. This document details its molecular target, its impact on inflammatory signaling pathways, and summarizes key preclinical and clinical findings.

Core Mechanism of Action: Inhibition of p38 MAPK

This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in a signaling cascade that plays a central role in the cellular response to stress and in the production of pro-inflammatory cytokines.[1] The p38 MAPK family consists of four isoforms: α, β, γ, and δ. This compound exhibits high selectivity for the α and β isoforms, which are prominently involved in the inflammatory process.[2][3]

By binding to the ATP-binding pocket of p38α and p38β, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

Kinase Selectivity

This compound demonstrates notable selectivity for p38α MAPK. It has a 14-fold higher potency for p38α compared to p38β.[2][3] Importantly, this compound shows no significant inhibitory activity against other MAPK family members such as ERKs and JNKs, highlighting its specific mechanism of action.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference(s) |

| Kd (p38α) | 3.7 nM | Recombinant Human | [1] |

| Kd (p38β) | 17 nM | Recombinant Human | [1] |

| IC50 (p38 activation) | 4 - 20 nM | Human Platelets | [2][3] |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | IC50 | Species/System | Stimulus | Reference(s) |

| IL-6 | 59 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |

| IL-1β | 122 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |

| TNF-α | 99 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis

| Animal Model | This compound Dose | Comparator | Outcome | Reference(s) |

| Collagen-Induced Arthritis (Mouse) | 0.1 mg/kg (twice daily) | Methotrexate (0.1 mg/kg) | Equivalent effect | [4] |

| Collagen-Induced Arthritis (Mouse) | 5 mg/kg (twice daily) | Prednisolone (10 mg/kg, once daily) | Equivalent effect in reducing wrist joint erosion and inflammation score | [2][3] |

Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase II Studies)

| Study | Patient Population | This compound Dose | ACR20 Response Rate (at 12 weeks) | Placebo Response Rate (at 12 weeks) | Reference(s) |

| VeRA Study | Moderate to severe RA (not on methotrexate) | 5 mg daily | 36% | 28% | [5] |

| VeRA Study | Moderate to severe RA (not on methotrexate) | 10 mg daily | 40% | 28% | [5] |

| Study 304 | Moderate to severe RA (on stable methotrexate) | 10 mg daily | 40% | 22% | [5] |

| Study 304 | Moderate to severe RA (on stable methotrexate) | 10 mg twice weekly | 44% | 22% | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of a p38 MAPK inhibitor like this compound.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against p38α MAPK.

-

Reagents and Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF2)

-

ATP

-

This compound (or test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted this compound and recombinant p38α kinase to the wells of a 384-well plate.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced or substrate phosphorylated.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Ex Vivo Human Whole Blood Cytokine Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly drawn human whole blood (using an anticoagulant such as heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

RPMI 1640 medium

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well plates

-

-

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells containing this compound and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate cytokine production by adding LPS to the wells.

-

Incubate for an appropriate duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of TNF-α, IL-1β, and IL-6 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the IC50 values for the inhibition of each cytokine.

-

Mouse Collagen-Induced Arthritis (CIA) Model (General Protocol)

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Animals and Reagents:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (or test compound) formulated for oral administration

-

Calipers for measuring paw thickness

-

-

Procedure:

-

Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

Booster: On day 21, boost the mice with an intradermal injection of an emulsion of bovine type II collagen and IFA.

-

Treatment: Begin oral administration of this compound or vehicle daily from the onset of arthritis (typically around day 21-28) and continue for a specified duration (e.g., 14-21 days). Dosing regimens of 0.1 mg/kg and 5 mg/kg twice daily have been reported for this compound.[2][3][4]

-

Arthritis Assessment: Monitor the mice daily or every other day for the signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The total arthritis score per mouse is the sum of the scores for all four paws.

-

Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers as an objective measure of inflammation.

-

Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Conclusion

This compound is a selective inhibitor of p38α and p38β MAPK that effectively reduces the production of key pro-inflammatory cytokines. Its mechanism of action has been well-characterized through a series of in vitro and in vivo studies, which have demonstrated its potential as a therapeutic agent for inflammatory diseases. While clinical trials in rheumatoid arthritis showed a modest clinical efficacy, the data generated for this compound provide valuable insights into the role of the p38 MAPK pathway in chronic inflammation and serve as a foundation for the development of future generations of p38 MAPK inhibitors.[5]

References

- 1. cellagentech.com [cellagentech.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of Vx-702: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular target of Vx-702, a potent anti-inflammatory agent. It delves into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this interaction.

Executive Summary

This compound is a highly selective, orally bioavailable, small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) . Specifically, it exhibits potent, ATP-competitive inhibition of the p38α and p38β isoforms . This targeted action underlies its ability to suppress the production of pro-inflammatory cytokines, making it a subject of investigation for various inflammatory diseases.

The Cellular Target: p38 Mitogen-Activated Protein Kinase

The primary cellular target of this compound is the p38 mitogen-activated protein kinase, a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of p38α and p38β MAPK. This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the propagation of the inflammatory signal.

Quantitative Data: Binding Affinity and Inhibitory Potency

The interaction of this compound with its target has been quantified through various biochemical and cellular assays.

| Parameter | Target | Value | Assay Type |

| Binding Affinity (Kd) | p38α MAPK | 3.7 nM | Competitive Binding Assay |

| p38β MAPK | 17 nM | Competitive Binding Assay | |

| Inhibitory Concentration (IC50) | p38α MAPK activity in platelets | 4 - 20 nM | In Vitro Kinase Assay |

| IL-1β production in LPS-stimulated whole blood | 122 ng/mL | Cellular Assay | |

| IL-6 production in LPS-stimulated whole blood | 59 ng/mL | Cellular Assay | |

| TNFα production in LPS-stimulated whole blood | 99 ng/mL | Cellular Assay |

Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade in the inflammatory response. External stimuli such as lipopolysaccharide (LPS) or cytokines like TNFα and IL-1β activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF-2), leading to the synthesis and release of pro-inflammatory cytokines. This compound intervenes by directly inhibiting p38 MAPK, thus blocking this entire downstream cascade.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

The identification and validation of p38 MAPK as the target of this compound follows a logical progression from initial screening to cellular confirmation of its mechanism of action.

Caption: Experimental workflow for the validation of p38 MAPK as the cellular target of this compound.

Detailed Experimental Protocols

Competitive Binding Assay for Kd Determination

This protocol describes a general method for determining the dissociation constant (Kd) of an inhibitor for its target kinase.

-

Reagents and Materials:

-

Recombinant human p38α MAPK

-

A known fluorescently labeled or biotinylated ATP-competitive ligand for p38 MAPK (the "tracer")

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the microplate wells, add the recombinant p38α MAPK and the tracer at a fixed concentration.

-

Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the signal from the tracer using the plate reader.

-

The signal will decrease as the concentration of this compound increases and displaces the tracer.

-

Plot the signal against the logarithm of the this compound concentration and fit the data to a suitable binding model to calculate the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which can then be used to approximate the Kd.

-

In Vitro p38 MAPK Kinase Assay

This protocol outlines a method to measure the inhibitory effect of this compound on the enzymatic activity of p38 MAPK.

-

Reagents and Materials:

-

Active recombinant human p38α MAPK

-

ATF-2 (a known substrate of p38 MAPK)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the active p38α MAPK, ATF-2 substrate, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ATF-2 antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50.

-

Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit p38 MAPK phosphorylation in a cellular context.

-

Reagents and Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Anti-total-p38 MAPK antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a p38 MAPK activator, such as LPS (e.g., 1 µg/mL), for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting as described in the previous protocol, using the anti-phospho-p38 MAPK antibody to detect the activated form of the kinase.

-

To ensure equal protein loading, strip the membrane and re-probe with an anti-total-p38 MAPK antibody.

-

Quantify the bands to determine the dose-dependent inhibition of p38 MAPK phosphorylation by this compound.

-

LPS-Stimulated Whole Blood Assay for Cytokine Release

This protocol details a method to measure the functional consequence of p38 MAPK inhibition by this compound on inflammatory cytokine production.

-

Reagents and Materials:

-

Freshly drawn human whole blood (using heparin as an anticoagulant)

-

RPMI-1640 cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNFα, IL-1β, and IL-6

-

96-well cell culture plates

-

CO2 incubator

-

-

Procedure:

-

Prepare serial dilutions of this compound in RPMI-1640 medium.

-

In a 96-well plate, add the whole blood.

-

Add the different concentrations of this compound to the wells and pre-incubate for a short period (e.g., 30 minutes) at 37°C in a CO2 incubator.

-

Add LPS to the wells to stimulate cytokine production (e.g., a final concentration of 100 ng/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the plate for a suitable duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentrations of TNFα, IL-1β, and IL-6 in the plasma using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the IC50 values for the inhibition of each cytokine's production by this compound.

-

Downstream Effects of Vx-702 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vx-702 is a potent and selective, orally administered inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, summarizing key preclinical and clinical findings. The primary mechanism of action of this compound involves the suppression of pro-inflammatory cytokine production, which has been evaluated in the context of inflammatory diseases, most notably rheumatoid arthritis (RA). This document details the impact of this compound on signaling pathways, presents quantitative clinical data, and outlines the experimental protocols used to generate these findings.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its therapeutic effects by targeting the p38 MAPK signaling pathway. This pathway is a critical regulator of the cellular response to stress and inflammatory stimuli.[1] Activation of this cascade leads to the production of key inflammatory mediators. This compound, as a p38 MAPK inhibitor, effectively curtails this inflammatory response.[2]

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as cellular stressors. These stimuli activate MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the increased expression of pro-inflammatory genes.[1]

Downstream Effects on Cytokine Production

A primary downstream effect of this compound is the dose-dependent inhibition of pro-inflammatory cytokine production. Preclinical studies have demonstrated its ability to suppress the release of TNF-α, IL-1β, and IL-6.

Quantitative Data from In Vitro Studies

An ex vivo whole blood assay using lipopolysaccharide (LPS) as a stimulant demonstrated that this compound effectively inhibits the production of key inflammatory cytokines.

| Cytokine | IC50 (ng/mL) |

| IL-6 | 59 |

| TNF-α | 99 |

| IL-1β | 122 |

Clinical Efficacy in Rheumatoid Arthritis

This compound has been evaluated in Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis. The primary endpoint in these studies was the American College of Rheumatology 20% improvement criteria (ACR20) response rate.

VeRA Study: this compound Monotherapy

The VeRA study was a 12-week, randomized, double-blind, placebo-controlled trial involving 315 patients.[1]

| Treatment Group | ACR20 Response Rate (Week 12) |

| Placebo | 30% |

| This compound (5 mg daily) | 38% |

| This compound (10 mg daily) | 40% |

Study 304: this compound in Combination with Methotrexate

This 12-week study evaluated this compound in 117 patients who were also receiving methotrexate (MTX).

| Treatment Group | ACR20 Response Rate (Week 12) |

| Placebo + MTX | 22% |

| This compound (10 mg daily) + MTX | 40% |

| This compound (10 mg twice weekly) + MTX | 44% |

Effects on Inflammatory Biomarkers

Treatment with this compound led to a reduction in systemic markers of inflammation, although this effect was observed to be transient in clinical studies.[3]

Quantitative Biomarker Data

Reductions in C-reactive protein (CRP) and serum amyloid A (SAA) were observed as early as week 1 of treatment. However, these levels tended to return towards baseline by week 4.[3]

| Biomarker | Observation |

| C-reactive protein (CRP) | Reduction observed at week 1, returning to near baseline by week 4.[3] |

| Serum Amyloid A (SAA) | Reduction observed at week 1, returning to near baseline by week 4.[3] |

Experimental Protocols

LPS-Stimulated Whole Blood Assay for Cytokine Release

This assay is designed to assess the in vitro effect of a compound on cytokine production in a physiologically relevant environment.

References

- 1. A rapid method for measuring serum amyloid A protein by latex agglutination nephelometric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rivm.nl [rivm.nl]

VX-702: A Technical Guide to Its Inhibition of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-702 is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] This key enzyme is a central component of the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines. By targeting p38α MAPK, this compound effectively downregulates the synthesis of critical mediators of inflammation, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[3][4] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn promote the expression of pro-inflammatory genes.[3][5] this compound, by binding to p38α MAPK, prevents the phosphorylation of its substrates, thereby disrupting this inflammatory cascade.[6]

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.

Quantitative Data on Cytokine Inhibition

This compound has demonstrated potent, dose-dependent inhibition of key pro-inflammatory cytokines in various in vitro models. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Cytokine | IC50 (ng/mL) | Experimental Model | Reference |

| IL-1β | 122 | Not specified | [1] |

| TNF-α | 99 | Not specified | [1] |

| IL-6 | 59 | Not specified | [1] |

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the inhibitory effect of this compound on cytokine production.

In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol details the investigation of this compound's effect on Lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in the RAW264.7 macrophage cell line.[6]

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.

-

Experimental Procedure:

-

RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

-

-

Cytokine Measurement:

-

ELISA: The concentration of secreted cytokines (IL-1β, TNF-α, IL-6) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[6]

-

Western Blot: Cell lysates are prepared to analyze the intracellular levels of pro-inflammatory proteins and the phosphorylation status of p38 MAPK. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins and their phosphorylated forms.[6]

-

Conclusion for Drug Development Professionals

The selective p38α MAPK inhibitor, this compound, demonstrates a clear and potent mechanism for the inhibition of pro-inflammatory cytokine production. The quantitative data and established in vitro protocols provide a solid foundation for its further investigation and development as a therapeutic agent for inflammatory diseases. The ability to directly measure the downstream effects on key cytokines offers robust biomarkers for assessing drug efficacy in preclinical and clinical settings. The detailed understanding of its mechanism of action within the p38 MAPK signaling pathway allows for a targeted approach in drug development and patient selection strategies. While clinical trials have shown modest efficacy, the data presented here underscores the potential of targeting this pathway for inflammatory conditions.[5][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Profile of VX-702

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-702 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. Developed by Vertex Pharmaceuticals, this small molecule therapeutic, with the chemical name 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide, has been investigated primarily for the treatment of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the discovery, chemical structure, and preclinical and clinical development of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biochemical and cellular activity, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK have been pursued as promising therapeutic agents for a variety of inflammatory diseases. This compound emerged as a second-generation p38 MAPK inhibitor from the research efforts at Vertex Pharmaceuticals, following the development of earlier compounds like VX-745.[1][2] This guide will delve into the specifics of this compound's discovery and its detailed chemical and biological profile.

Discovery and Chemical Structure

The discovery of this compound was part of a focused effort to develop potent and selective inhibitors of p38 MAPK. While the specific lead optimization and structure-activity relationship (SAR) studies that culminated in the selection of this compound are not extensively detailed in publicly available literature, it is understood to be a derivative of earlier p38 MAPK inhibitor scaffolds developed by Vertex.

Chemical Structure:

The chemical structure of this compound is provided below:

Chemical Name: 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide

Molecular Formula: C₁₉H₁₂F₄N₄O₂

Molecular Weight: 404.32 g/mol

CAS Number: 745833-23-2

The structure features a central aminopyridine core, a common motif in many kinase inhibitors, with substitutions that contribute to its potency and selectivity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38 MAPK, with high affinity for the α and β isoforms of the enzyme. By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade. This leads to a reduction in the production of key pro-inflammatory cytokines.

References

Preclinical Profile of VX-702: An In-Depth Technical Review for Rheumatoid Arthritis Research

Introduction: VX-702 is a second-generation, orally active small molecule inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα). It was developed by Vertex Pharmaceuticals for the potential treatment of inflammatory diseases, with a significant focus on rheumatoid arthritis (RA). The primary mechanism of action of this compound is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators in the pathophysiology of RA.[1][2] Although development was discontinued after Phase II clinical trials due to modest efficacy, the preclinical data provides valuable insights into the therapeutic potential and biological effects of targeting the p38 MAPK pathway.[1][3]

Core Mechanism: Inhibition of the p38 MAPK Signaling Pathway

Activation of the p38 MAPK pathway is a key cellular response to extracellular stimuli like environmental stress and pro-inflammatory cytokines. This activation, through phosphorylation by upstream kinases MKK3 and MKK6, leads to the transcription and translation of genes encoding inflammatory mediators.[1] this compound acts as an ATP-competitive inhibitor of p38 MAPKα, thereby blocking this cascade and reducing the synthesis of key cytokines implicated in rheumatoid arthritis.[1]

References

- 1. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Inhibition of p38α MAPK by VX-702: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of VX-702 for the p38 alpha (p38α) isoform of mitogen-activated protein kinase (MAPK). This compound is a small molecule, orally active inhibitor that has been investigated for the treatment of inflammatory diseases, including rheumatoid arthritis. Its mechanism of action centers on the specific inhibition of p38α, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] This document provides a comprehensive summary of the quantitative data regarding its selectivity, detailed methodologies of relevant experiments, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant selectivity for the p38α MAPK isoform over the p38β isoform and other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

p38 Isoform Selectivity

This compound exhibits a notable preference for p38α, with a reported 14-fold higher potency against p38α compared to p38β.[4][5][6][7][8] This selectivity is reflected in both its binding affinity (Kd) and its inhibitory concentration (IC50).

| Target | Parameter | Value | Fold Selectivity (α vs β) |

| p38α | Kd | 3.7 nM[9] | ~4.6x |

| p38β | Kd | 17 nM[9] | |

| p38α | IC50 | 4 - 20 nM | ~14x |

| p38β | IC50 | - |

Table 1: p38 Isoform Selectivity of this compound. This table summarizes the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for p38α and p38β isoforms.

Kinome-Wide Selectivity Profile

A broader screening of this compound against a panel of human kinases reveals a high degree of selectivity for p38α. The following table presents the percentage of remaining activity for a selection of kinases when treated with this compound, indicating its limited off-target activity.

| Kinase Target | % Activity Remaining at 0.5µM | % Activity Remaining at 1µM | % Activity Remaining at 10µM |

| p38α (MAPK14) | - | 5.2 | - |

| p38β (MAPK11) | - | 22.3 | - |

| nemo like kinase (NLK) | - | 15.8 | - |

| platelet derived growth factor receptor beta (PDGFRβ) | - | 62.8 | - |

| EPH receptor B3 (EphB3) | - | 65.8 | - |

| NIMA related kinase 1 (NEK1) | - | 69.6 | - |

| megakaryocyte-associated tyrosine kinase (MATK) | - | 77.6 | - |

| EPH receptor A7 (EphA7) | - | 79.9 | - |

| histone H3 associated protein kinase (Haspin) | - | 81.3 | - |

| protein kinase D2 (PKD2) | - | - | - |

Table 2: Kinome-Wide Selectivity of this compound. Data from a kinome-wide affinity profile screen. The percentage of remaining kinase activity at a given concentration of this compound is shown. A lower percentage indicates greater inhibition. Data adapted from the IUPHAR/BPS Guide to PHARMACOLOGY.[10]

This compound selectively inhibits the activation of p38 MAPK with no significant effects on ERKs and JNKs.[4][6]

Inhibition of Cytokine Production

The functional consequence of p38α inhibition by this compound is a dose-dependent reduction in the production of key pro-inflammatory cytokines.

| Cytokine | IC50 (ng/mL) |

| IL-6 | 59[4][7][8][9][11] |

| IL-1β | 122[4][7][8][9][11] |

| TNFα | 99[4][7][8][9][11] |

Table 3: Inhibition of Cytokine Production by this compound. This table shows the IC50 values for the inhibition of various pro-inflammatory cytokines in LPS-stimulated ex vivo blood assays.

Experimental Protocols

The following sections describe the general methodologies employed to determine the selectivity and potency of p38 MAPK inhibitors like this compound.

In Vitro Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified p38α and other kinases.

General Protocol (based on ADP-Glo™ Kinase Assay):

-

Reagents and Materials:

-

Procedure: a. A solution of the test compound (this compound) at various concentrations is prepared. b. The recombinant p38α enzyme is added to the wells of a 384-well plate.[14] c. The test compound is added to the wells containing the enzyme and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding. d. The kinase reaction is initiated by adding a mixture of the substrate (e.g., ATF2) and ATP.[14] e. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature. f. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. g. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.[14] h. The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. i. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Cytokine Inhibition

Objective: To measure the potency of this compound in inhibiting the production of inflammatory cytokines in a cellular context.

General Protocol (based on LPS-stimulated Peripheral Blood Mononuclear Cells - PBMCs):

-

Reagents and Materials:

-

Isolated human PBMCs.

-

Lipopolysaccharide (LPS).

-

This compound (or other test compounds) at various concentrations.

-

Cell culture medium.

-

ELISA kits for IL-6, IL-1β, and TNFα.

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

-

Procedure: a. PBMCs are seeded into 96-well plates. b. The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour). c. The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. d. The plates are incubated for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator. e. After incubation, the cell culture supernatants are collected. f. The concentrations of IL-6, IL-1β, and TNFα in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions. g. The IC50 values for the inhibition of each cytokine are determined by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.

Visualizations

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. This compound acts by inhibiting p38α, a central node in this pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Isoform-specific and cell/tissue-dependent effects of p38 MAPKs in regulating inflammation and inflammation-associated oncogenesis [imrpress.com]

- 6. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cellagentech.com [cellagentech.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. abmole.com [abmole.com]

- 12. p38 alpha Kinase Enzyme System [promega.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. promega.com [promega.com]

In-Depth Technical Guide: Binding Affinity of VX-702 to p38 MAPK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document presents quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visual representation of the p38 MAPK signaling pathway and associated experimental workflows.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to p38 MAPK, particularly the α and β isoforms. Its inhibitory activity has been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of p38 MAPK by this compound.

| Parameter | Value | Target | Assay Condition |

| IC50 | 4 - 20 nM | p38α MAPK | Cell-free assay in human platelets[1][2] |

| Kd | 3.7 nM | p38α MAPK | ATP-competitive binding assay |

| Kd | 17 nM | p38β MAPK | ATP-competitive binding assay |

Table 1: In Vitro Binding Affinity of this compound for p38 MAPK Isoforms.

| Cytokine | IC50 (ng/mL) | Assay Condition |

| Interleukin-6 (IL-6) | 59 | Ex vivo LPS-primed whole blood assay[2] |

| Interleukin-1β (IL-1β) | 122 | Ex vivo LPS-primed whole blood assay[2] |

| Tumor Necrosis Factor-α (TNFα) | 99 | Ex vivo LPS-primed whole blood assay[2] |

Table 2: Functional Inhibition of Cytokine Production by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the binding affinity and functional effects of this compound on p38 MAPK.

Cell-Free p38α MAPK Kinase Assay for IC50 Determination

This protocol describes a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK. The assay measures the phosphorylation of a known p38 substrate, Activating Transcription Factor 2 (ATF-2).

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATF-2 fusion protein (substrate)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

Secondary antibody conjugated to a detection molecule (e.g., HRP or a fluorophore)

-

96-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate in the kinase assay buffer to their optimal concentrations.

-

Kinase Reaction:

-

Add the diluted this compound solutions to the wells of a 96-well plate.

-

Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.

-

Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Terminate the kinase reaction by adding a stop solution (e.g., EDTA).

-

Coat a separate high-binding microplate with a capture antibody for the ATF-2 substrate.

-

Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-phospho-ATF-2 (Thr71) primary antibody and incubate.

-

Wash the plate and add the secondary antibody.

-

After a final wash, add the detection reagent (e.g., chemiluminescent or fluorescent substrate) and measure the signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all measurements.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Ex Vivo Whole Blood Assay for Cytokine Inhibition

This protocol outlines a method to assess the functional effect of this compound on cytokine production in a more physiologically relevant setting using human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (or other test inhibitor).

-

RPMI-1640 cell culture medium.

-

ELISA kits for IL-6, IL-1β, and TNFα.

-

96-well cell culture plates.

-

CO2 incubator.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium.

-

Blood Incubation:

-

In a 96-well culture plate, add the diluted this compound to the wells.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 1 hour) to allow for drug absorption.

-

-

Stimulation:

-

Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 1-10 ng/mL).

-

Include control wells with no LPS (unstimulated) and LPS with vehicle (DMSO) but no inhibitor.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Plasma Collection:

-

Centrifuge the plate to separate the plasma from the blood cells.

-

Carefully collect the plasma supernatant.

-

-

Cytokine Measurement:

-

Measure the concentrations of IL-6, IL-1β, and TNFα in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a generalized workflow for determining the IC50 of a kinase inhibitor.

Caption: The p38 MAPK signaling cascade.

Caption: Workflow for IC50 determination.

References

VX-702: A Technical Guide to a Selective p38 MAPK Inhibitor for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), as a critical tool for the investigation of inflammatory processes. This compound has been instrumental in elucidating the role of the p38 MAPK pathway in various inflammatory diseases, both in preclinical models and clinical studies.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound is an orally available, ATP-competitive inhibitor of p38 MAPK, with high selectivity for the α and β isoforms.[1] The p38 MAPK signaling cascade is a crucial regulator of the inflammatory response. It is activated by cellular stressors and inflammatory cytokines, leading to the downstream production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] By inhibiting p38α and p38β, this compound effectively blocks this signaling cascade, thereby suppressing the synthesis of these potent cytokines and mitigating the inflammatory response.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, derived from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | p38α MAPK | 3.7 nM | |

| p38β MAPK | 17 nM | ||

| Inhibitory Concentration (IC50) | p38 MAPK Activation | 4 to 20 nM | [5] |

| IL-6 Production | 59 ng/mL | [1][5] | |

| TNFα Production | 99 ng/mL | [1][5] | |

| IL-1β Production | 122 ng/mL | [1][5] |

Note: this compound is approximately 14-fold more potent against p38α compared to p38β.[5][6]

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Half-life | 16 to 20 hours | [5][6] |

| Median Clearance | 3.75 L/h | [5][6] |

| Volume of Distribution | 73 L/kg | [5][6] |

| Primary Clearance Route | Renal | [5][6] |

Table 3: Phase II Clinical Efficacy in Rheumatoid Arthritis (12-Week Studies)

| Study | Treatment Group | ACR20 Response Rate | Placebo Response Rate | p-value | Reference |

| VeRA Study | 5 mg this compound daily | 38% | 30% | 0.04 (for dose-response) | |

| 10 mg this compound daily | 40% | 30% | 0.04 (for dose-response) | [7] | |

| Study 304 (with Methotrexate) | 10 mg this compound daily | 40% | 22% | Not statistically significant | [7][8] |

| 10 mg this compound twice weekly | 44% | 22% | Statistically significant | [9] |

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Key Experimental Protocols

Detailed methodologies for experiments utilizing this compound are provided below.

In Vitro Cytokine Production Assay in Macrophages

This protocol is designed to assess the inhibitory effect of this compound on pro-inflammatory cytokine production in a macrophage cell line.

Objective: To quantify the dose-dependent inhibition of LPS-induced IL-6, IL-1β, and TNF-α secretion by this compound.

Materials:

-

RAW264.7 macrophage cell line

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for mouse IL-6, IL-1β, and TNF-α

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include control wells with no LPS stimulation.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentrations of IL-6, IL-1β, and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.[10][11]

-

Data Analysis: Calculate the IC50 value for this compound for each cytokine by plotting the percentage of inhibition against the log concentration of this compound.

Western Blot for p38 MAPK Phosphorylation

This protocol allows for the direct visualization of this compound's inhibitory effect on its target.

Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in stimulated cells.

Materials:

-

Cell lysates from the in vitro cytokine assay (or a separate experiment)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[12] A loading control like β-tubulin should also be probed.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry. The effect of this compound is determined by the ratio of phosphorylated p38 to total p38.[12]

In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes the use of this compound in a standard preclinical model of rheumatoid arthritis.

Objective: To evaluate the efficacy of this compound in reducing the clinical signs of arthritis.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete and Incomplete Freund's Adjuvant (CFA/IFA)

-

This compound formulation for oral gavage

-

Calipers for measuring paw thickness

Methodology:

-

Induction of Arthritis: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail on day 0. On day 21, administer a booster injection of collagen emulsified in IFA.

-

Treatment: Once clinical signs of arthritis appear (typically around day 25-28), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like methotrexate or prednisolone).[1][5][13]

-

Dosing: Administer this compound orally once or twice daily. Doses such as 0.1 mg/kg and 5 mg/kg have been shown to be effective.[5][13]

-

Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling. The cumulative score (max 16) represents the arthritis index.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using calipers as an objective measure of inflammation.

-

Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice. Collect paws for histological analysis to assess joint erosion and inflammation.

-

Data Analysis: Compare the arthritis index, paw thickness, and histological scores between the this compound treated groups and the vehicle control group.

Conclusion

This compound is a well-characterized, selective p38 MAPK inhibitor that serves as an invaluable tool for studying inflammation. Its specific mechanism of action allows researchers to probe the direct consequences of p38 MAPK inhibition on cytokine production, cellular signaling, and disease pathology in both in vitro and in vivo settings. While clinical trials in rheumatoid arthritis showed only modest efficacy, which may suggest complexities in the sustained suppression of chronic inflammation via this pathway, the data generated from studies using this compound continue to be crucial for understanding the fundamental role of p38 MAPK in inflammatory diseases.[7][9]

References

- 1. cellagentech.com [cellagentech.com]

- 2. Vertex Pharmaceuticals Initiates Phase II Clinical Study in Rheumatoid Arthritis with Investigational Oral p38 MAP Kinase Inhibitor this compound | Vertex Pharmaceuticals [investors.vrtx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]

- 9. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound Ameliorates the Severity of Sepsis-Associated Acute Kidney Injury by Downregulating Inflammatory Factors in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]

VX-702: A Technical Guide to its Inhibitory Effects on TNF-alpha and IL-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and quantitative effects of VX-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Executive Summary

This compound is an orally active, second-generation p38 MAPK inhibitor that has been investigated for its potential in treating inflammatory diseases, most notably rheumatoid arthritis.[1] The p38 MAPK signaling pathway plays a crucial role in regulating the production of key inflammatory cytokines, including TNF-α and IL-6. By selectively targeting the α and β isoforms of p38 MAPK, this compound effectively downregulates the synthesis and release of these cytokines, thereby exerting its anti-inflammatory effects. This guide summarizes the key findings from in vitro and clinical studies, providing quantitative data on the inhibitory potency of this compound and detailed methodologies for researchers seeking to investigate its effects.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[2] Activation of this pathway leads to the phosphorylation of downstream transcription factors, which in turn promotes the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[3] this compound acts as a potent and selective inhibitor of p38α MAPK, with a 14-fold higher potency against the p38α isoform compared to p38β.[4] By binding to p38 MAPK, this compound prevents its phosphorylation and subsequent activation, thereby blocking the downstream signaling events that lead to cytokine production.[5]

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.

Caption: p38 MAPK signaling cascade and this compound's point of inhibition.

Quantitative Data: Inhibitory Potency of this compound

In vitro studies have quantified the inhibitory effect of this compound on the production of TNF-α and IL-6 in various cellular systems. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cytokine | Cell System | Stimulus | IC50 (ng/mL) | Reference |

| TNF-α | Human Whole Blood | LPS | 99 | [6] |

| IL-6 | Human Whole Blood | LPS | 59 | [6] |

| IL-1β | Human Whole Blood | LPS | 122 | [6] |

Table 2: Clinical Trial Biomarker Data for this compound

| Biomarker | Study Population | Treatment | Observation | Reference |

| Soluble TNF Receptor p55 | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |

| C-reactive protein (CRP) | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |

| Serum Amyloid A | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on TNF-α and IL-6 production.

In Vitro Lipopolysaccharide (LPS)-Stimulated Cytokine Production in RAW264.7 Macrophages

This protocol describes the stimulation of a murine macrophage cell line to produce pro-inflammatory cytokines and their subsequent quantification.

4.1.1 Materials

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

96-well cell culture plates

-

ELISA kits for murine TNF-α and IL-6

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer for Western blot (e.g., RIPA buffer)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

4.1.2 Experimental Workflow

Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.

4.1.3 Detailed Procedure

-

Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed 1-2 x 10^5 RAW264.7 cells per well in a 96-well plate and allow them to adhere overnight.[8]

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.[9]

-

LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells containing this compound or vehicle. Incubate for 24 hours.[8][9]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.

-

ELISA for TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot for p-p38 MAPK:

-

Wash the remaining cells in the wells with cold PBS.

-

Add 1X cell lysis buffer to each well and incubate on ice.

-

Collect the cell lysates and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use β-actin as a loading control.

-

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence reagent.[4]

-

Human Whole Blood Assay for Cytokine Inhibition

This ex vivo assay measures the effect of a compound on cytokine production in a more physiologically relevant environment.

4.2.1 Materials

-

Freshly drawn human whole blood collected in heparinized tubes

-

LPS from E. coli O111:B4

-

This compound

-

RPMI 1640 medium

-

ELISA kits for human TNF-α and IL-6

4.2.2 Experimental Workflow

Caption: Workflow for the whole blood cytokine inhibition assay.

4.2.3 Detailed Procedure

-

Blood Collection: Draw venous blood from healthy volunteers into tubes containing heparin as an anticoagulant.

-

Assay Setup: Within 2 hours of collection, aliquot the whole blood into 96-well plates or tubes.

-

Compound Addition: Add various concentrations of this compound or vehicle control to the blood samples and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

LPS Stimulation: Add LPS to a final concentration that elicits a robust cytokine response (e.g., 10-100 ng/mL).

-

Incubation: Incubate the samples for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Collection: After incubation, centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the plasma samples using specific ELISA kits according to the manufacturer's protocols.

Conclusion

This compound demonstrates clear inhibitory effects on the production of the pro-inflammatory cytokines TNF-α and IL-6. This activity is a direct consequence of its mechanism of action as a selective p38 MAPK inhibitor. The quantitative data from in vitro and ex vivo studies provide a strong rationale for its development as an anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the immunomodulatory properties of this compound and other p38 MAPK inhibitors. While clinical trials have shown some efficacy, the transient nature of biomarker suppression suggests that further research is needed to optimize dosing strategies and patient selection for this class of compounds.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Developmental Odyssey of Vx-702: A Technical Deep Dive into a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vx-702, a second-generation, orally active small molecule, emerged from the laboratories of Vertex Pharmaceuticals as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth chronicle of the development of this compound, from its preclinical validation to its evaluation in clinical trials for inflammatory diseases. We will explore its mechanism of action, summarize key quantitative data, and detail the experimental methodologies that defined its trajectory.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by specifically targeting the α-isoform of p38 MAPK, a critical node in the cellular signaling cascade that responds to inflammatory stimuli. The p38 MAPK pathway, upon activation by stressors such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), triggers the downstream production of these and other inflammatory mediators. By inhibiting p38α MAPK, this compound effectively dampens this inflammatory cascade.[1][2][3]

dot

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Development

The preclinical evaluation of this compound established its potency and selectivity, laying the groundwork for its advancement into human trials.

In Vitro Efficacy

This compound demonstrated potent inhibition of p38α MAPK activity and downstream cytokine production in various in vitro models.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cytokine | Assay System | IC50 (ng/mL) |

| IL-1β | LPS-stimulated human whole blood | 122 |

| TNF-α | LPS-stimulated human whole blood | 99 |

| IL-6 | LPS-stimulated human whole blood | 59 |

Experimental Protocol: LPS-Stimulated Whole Blood Assay

This assay is a cornerstone for evaluating the anti-inflammatory potential of compounds like this compound.

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples at a final concentration of 1-10 ng/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.[4][5]

-